tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate
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Overview
Description
Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is a complex organic compound that features a combination of chromene and benzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate typically involves multi-step organic reactions. The starting materials often include 2-methyl-2H-chromene and 1-benzofuran derivatives. The key steps may involve:
Condensation Reactions: Formation of the chromene-benzofuran linkage through aldol condensation or similar reactions.
Esterification: Introduction of the tert-butyl acetate group via esterification reactions using tert-butyl alcohol and acetic acid derivatives.
Purification: The final product is purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:
Catalysis: Use of catalysts to enhance reaction rates and selectivity.
Continuous Flow Chemistry: Implementation of continuous flow reactors to improve efficiency and scalability.
Green Chemistry: Adoption of environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can undergo various chemical reactions, including:
Oxidation: The chromene and benzofuran moieties can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the ester and aromatic positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic chemistry, tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, this compound may exhibit biological activity, making it a candidate for drug development. Its potential pharmacological properties could be investigated for therapeutic applications such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its structural properties. It may also find applications in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Reactive Oxygen Species (ROS) Generation: Inducing oxidative stress in cells through the generation of ROS.
Comparison with Similar Compounds
Similar Compounds
Chromene Derivatives: Compounds containing the chromene moiety, such as flavonoids and coumarins.
Benzofuran Derivatives: Compounds with the benzofuran structure, including psoralen and amiodarone.
Ester Compounds: Other esters with similar functional groups, such as methyl acetate and ethyl acetate.
Uniqueness
Tert-butyl ({(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)acetate is unique due to its combination of chromene and benzofuran moieties, which may confer distinct chemical and biological properties. This structural uniqueness allows for diverse applications and potential advantages over similar compounds in specific contexts.
Properties
Molecular Formula |
C25H24O6 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
tert-butyl 2-[[(2Z)-2-[(2-methyl-2H-chromen-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C25H24O6/c1-15-17(11-16-7-5-6-8-20(16)29-15)12-22-24(27)19-10-9-18(13-21(19)30-22)28-14-23(26)31-25(2,3)4/h5-13,15H,14H2,1-4H3/b22-12- |
InChI Key |
RSMASOBWORWVIP-UUYOSTAYSA-N |
Isomeric SMILES |
CC1C(=CC2=CC=CC=C2O1)/C=C\3/C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC(C)(C)C |
Canonical SMILES |
CC1C(=CC2=CC=CC=C2O1)C=C3C(=O)C4=C(O3)C=C(C=C4)OCC(=O)OC(C)(C)C |
Origin of Product |
United States |
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